[(2-Aminoethyl)imino]dimethyl-lambda6-sulfanone hydrochloride

Solubility enhancement Bioisostere logD modulation

[(2-Aminoethyl)imino]dimethyl-lambda6-sulfanone hydrochloride (CAS 1621962-48-8) is an N-(2-aminoethyl)-S,S-dimethylsulfoximine hydrochloride salt, belonging to the sulfoximine class – monoaza analogues of sulfones in which one sulfone oxygen is replaced by an NH or N-alkyl group. It features a primary amine terminus on the N-ethyl side chain, presented as a hydrochloride salt for enhanced handling and aqueous solubility, and is supplied as a powder with ≥95% purity by commercial vendors including Sigma-Aldrich (Enamine) and American Elements.

Molecular Formula C4H13ClN2OS
Molecular Weight 172.68 g/mol
CAS No. 1621962-48-8
Cat. No. B1382471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(2-Aminoethyl)imino]dimethyl-lambda6-sulfanone hydrochloride
CAS1621962-48-8
Molecular FormulaC4H13ClN2OS
Molecular Weight172.68 g/mol
Structural Identifiers
SMILESCS(=NCCN)(=O)C.Cl
InChIInChI=1S/C4H12N2OS.ClH/c1-8(2,7)6-4-3-5;/h3-5H2,1-2H3;1H
InChIKeyXHLXQGFISTVUIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(2-Aminoethyl)imino]dimethyl-lambda6-sulfanone hydrochloride (CAS 1621962-48-8) – Sulfoximine Building Block Procurement Guide


[(2-Aminoethyl)imino]dimethyl-lambda6-sulfanone hydrochloride (CAS 1621962-48-8) is an N-(2-aminoethyl)-S,S-dimethylsulfoximine hydrochloride salt, belonging to the sulfoximine class – monoaza analogues of sulfones in which one sulfone oxygen is replaced by an NH or N-alkyl group [1]. It features a primary amine terminus on the N-ethyl side chain, presented as a hydrochloride salt for enhanced handling and aqueous solubility, and is supplied as a powder with ≥95% purity by commercial vendors including Sigma-Aldrich (Enamine) and American Elements [2]. The sulfoximine functional group has attracted rapidly growing interest in medicinal chemistry as a bioisosteric replacement for sulfones and sulfonamides, with multiple clinical candidates (e.g., roniciclib, BAY 1143572, AZD6738) incorporating this moiety [1][3].

Why Generic Sulfone or Sulfonamide Building Blocks Cannot Substitute for [(2-Aminoethyl)imino]dimethyl-lambda6-sulfanone Hydrochloride


The sulfoximine functional group is not a simple structural curiosity; it produces quantifiably different physicochemical and pharmacological outcomes compared to its sulfone and sulfonamide isosteres. In matched molecular pair analyses, replacement of a sulfone with an NH-sulfoximine consistently lowers logD while improving aqueous solubility – a trend documented across multiple drug discovery programs at AstraZeneca and Boehringer Ingelheim [1][2]. Secondary sulfoximines further show paradoxically higher solubility and lower plasma protein binding relative to corresponding sulfonamides, despite having lower computed polarity [3]. In kinase inhibitor programs, sulfone-to-sulfoximine replacement produced equipotent target inhibition while reducing hERG liability – a critical cardiovascular safety advantage [4]. The specific aminoethyl handle on this compound provides a primary amine coupling point that the parent S,S-dimethylsulfoximine (CAS 1520-31-6) lacks, enabling direct conjugation to carboxylates, activated esters, or aldehydes without additional NH-functionalization steps. Interchanging a sulfone or sulfonamide building block for this sulfoximine therefore forfeits both the differentiated solubility–lipophilicity profile and the hERG safety advantage.

Quantitative Differentiation Evidence: [(2-Aminoethyl)imino]dimethyl-lambda6-sulfanone Hydrochloride vs. Closest Analogs


Sulfoximine Core Confers Superior Solubility at Equivalent or Lower Lipophilicity vs. Sulfone

In a matched triplet comparison of GPR119 agonists, the sulfone (compound 4) was found to be insoluble, while the corresponding NH-sulfoximine (compound 5) showed improved solubility at lower logD, and the N-methyl sulfoximine (compound 6) also showed improved solubility despite being isolipophilic to the sulfone [1]. This general trend was replicated with an ATR kinase inhibitor series: sulfone 7 was poorly soluble, while sulfoximine 8 achieved improved solubility (at lower logD) and methyl sulfoximine 9 achieved improved solubility at similar logD [1]. A comprehensive matched molecular pair analysis from the Boehringer Ingelheim corporate database further confirmed that sulfoximines are a chemically stable, comparatively polar, and weakly basic functional group that often leads to favorable aqueous solubility [2].

Solubility enhancement Bioisostere logD modulation Matched molecular pair

Sulfoximine-to-Sulfone Replacement Reduces hERG Liability While Maintaining Target Potency

In a Pfizer kinase inhibitor program, sulfone compound 1 was an attractive PYK2 lead but possessed high dofetilide binding, an early indicator of cardiovascular (hERG) risk. Replacement of the sulfone with a sulfoximine produced analogs with significantly lower dofetilide binding, and for N-methylsulfoximine (S)-14a, this translated to lower activity in a patch clamp hERG K⁺ ion channel screen [1]. In a separate series from the same group, methylated sulfoximines such as compound 3 were equipotent to the parent sulfone against the desired kinase target but with reduced hERG liability [2]. Similarly, in the Vioxx® series, sulfoximine analog 2a showed reduced hERG activity compared to the parent sulfone Vioxx® (1) while retaining selective COX-2 inhibition [3].

hERG safety Cardiovascular toxicity Kinase inhibitor Dofetilide binding

Metabolic Stability Advantage of Sulfoximine-Containing Compounds in Human Liver Microsomes and Rat Hepatocytes

In a direct head-to-head comparison, the sulfoximine analogue 15 of the pan-CDK inhibitor AT7519 displayed significantly improved in vitro metabolic stability: predicted hepatic clearance (CLb) in rat hepatocytes was 0.06 L h⁻¹ kg⁻¹ for sulfoximine 15 versus 1.7 L h⁻¹ kg⁻¹ for AT7519 (a ~28-fold improvement); in human liver microsomes, CLb was 0.06 L h⁻¹ kg⁻¹ for 15 versus 0.24 L h⁻¹ kg⁻¹ for AT7519 (a 4-fold improvement) [1]. In a second matched pair, the imatinib sulfoximine analogue 8 showed moderate improvement: CLb in rat hepatocytes of 1.9 L h⁻¹ kg⁻¹ versus 2.3 L h⁻¹ kg⁻¹ for imatinib, and CLb in human liver microsomes of 0.34 versus 0.48 L h⁻¹ kg⁻¹ [1]. In a broader assessment, NH-sulfoximine analogs showed high stability in human and mouse liver microsomes with low-to-medium clearance in human hepatocytes [2].

Metabolic stability Microsomal clearance Hepatocyte stability Lead optimization

Secondary Sulfoximines Exhibit Paradoxical Solubility Improvement and Lower Plasma Protein Binding vs. Secondary Sulfonamides

In an extensive matched molecular pair (MMP) analysis from a Novartis hit generation campaign, secondary sulfoximines were evaluated as bioisosteric replacements for secondary sulfonamides. Despite having lower computed polarity (EPSA, due to loss of one H-bond donor and acceptor by replacing oxygen with carbon), the secondary sulfoximines consistently demonstrated higher aqueous solubility and lower plasma protein binding (human serum albumin) compared to their sulfonamide counterparts, with no significant change in permeability, CHI IAM, or measured logD [1]. The lower melting point of sulfoximines was identified as the mechanistic driver that increased both water and octanol solubility, creating a 'paradoxical' improvement over predictions based on logP/logD alone [1]. The reduction in HSA binding was attributed to removal of the acidic sulfonamide NH [1].

Sulfonamide isostere Plasma protein binding Human serum albumin Solubility paradox

Primary Amine Handle Enables Direct One-Step Conjugation to Carboxylates, Activated Esters, and Aldehydes – Absent in Parent S,S-Dimethylsulfoximine

The parent S,S-dimethylsulfoximine (CAS 1520-31-6, free base; CAS 30502-95-5, hydrochloride) possesses an NH-sulfoximine group but lacks the 2-aminoethyl substituent that provides a discrete primary amine handle for downstream conjugation [1]. [(2-Aminoethyl)imino]dimethyl-lambda6-sulfanone hydrochloride (CAS 1621962-48-8) features a –CH₂CH₂NH₂ group on the sulfoximine nitrogen, enabling direct amide bond formation with carboxylic acids (via standard EDC/HOBt or HATU coupling), urea formation with isocyanates, or reductive amination with aldehydes [2]. This eliminates the need for a separate NH-functionalization step required when using the parent NH-sulfoximine building block. The hydrochloride salt form further improves handling (solid powder, non-hygroscopic) and aqueous solubility relative to the free base .

Building block Primary amine Amide coupling Reductive amination

Lower Basicity of Sulfoximine NH (pKa ≈9.6 in Water) vs. Aliphatic Amines Reduces Off-Target Ion-Channel Activity

The acidity of the NH-sulfoximine proton has been experimentally determined: the pKa of S-phenyl-S-trifluoromethyl sulfoximine (4a) in water is 9.57 [1]. For comparison, the pKaH (basicity) of the same sulfoximine in acetonitrile is approximately 2, indicating that sulfoximines are very weak bases in organic media and that the pKaH in water is below 0 [1]. This contrasts sharply with aliphatic secondary amines (pKaH typically 10–11) and sulfonamides (pKa typically 5–11 depending on substitution). The reduced basicity of the sulfoximine NH directly contributes to lower affinity for hERG potassium channels and reduced phospholipidosis risk, as previously demonstrated in the Pfizer PYK2 series [2], and aligns with the broader medicinal chemistry observation that the sulfoximine group offers dual hydrogen-bond donor/acceptor functionality with significantly decreased basicity relative to amines [3].

pKa Basicity hERG Ion channel

Recommended Application Scenarios for [(2-Aminoethyl)imino]dimethyl-lambda6-sulfanone Hydrochloride Based on Quantitative Evidence


Kinase Inhibitor Lead Optimization Requiring Solubility Enhancement Without Lipophilicity Increase

When a sulfone-containing kinase inhibitor hit or lead suffers from poor aqueous solubility, replacing the sulfone with this aminoethyl-sulfoximine building block is supported by the GPR119 agonist and ATR inhibitor matched pair data showing improved solubility at equivalent or lower logD [1]. The primary amine handle enables direct coupling to a carboxylic acid on the kinase scaffold. The hydrochloride salt form ensures adequate solubility for the building block itself during the coupling step. The Boehringer Ingelheim matched molecular pair analysis provides further confidence that the sulfoximine moiety introduces no intrinsic flaws [2].

hERG Risk Mitigation in Cardiovascular or CNS Drug Discovery Programs

For programs where a lead compound shows hERG channel inhibition (dofetilide binding >30% at screening concentration), incorporating this sulfoximine building block as a replacement for a sulfone or basic amine substituent can reduce hERG liability while preserving target potency. The Pfizer PYK2 inhibitor series demonstrated that the sulfoximine group significantly lowers dofetilide binding and translates to reduced patch clamp hERG activity [1]. The experimentally determined weak basicity of the sulfoximine NH (pKaH ≈2 in MeCN) provides a mechanistic rationale for this safety advantage [2]. The aminoethyl handle allows flexible attachment to diverse core scaffolds.

Sulfonamide Hit-to-Lead with Suboptimal Free Fraction or Solubility

In hit generation campaigns where secondary sulfonamides are identified but exhibit high plasma protein binding (>99% bound) or poor solubility, this aminoethyl-sulfoximine building block offers a direct isosteric replacement. The Novartis MMP analysis demonstrated that secondary sulfoximines consistently produce lower HSA binding and higher solubility than matched sulfonamides, without altering permeability or logD [1]. The aminoethyl spacer provides a two-carbon linker that preserves the geometry of the sulfonamide NH-to-scaffold connection while replacing the acidic sulfonamide NH with the less acidic sulfoximine NH.

Parallel Library Synthesis Requiring a Pre-Functionalized Sulfoximine Handle

For medicinal chemistry groups building parallel libraries of sulfoximine-containing analogs, this compound eliminates the need to first synthesize and purify an N-functionalized sulfoximine intermediate. The pre-installed primary amine on the N-ethyl spacer allows direct amide bond formation with diverse carboxylic acid building blocks (aryl, heteroaryl, alkyl) under standard HATU or EDC/HOBt conditions in a single step [1]. The hydrochloride salt is a free-flowing powder stable at room temperature, compatible with automated liquid handling and solid dispensing systems [2]. Commercially available purity of ≥95% is sufficient for initial library synthesis without further purification of the building block [2].

Quote Request

Request a Quote for [(2-Aminoethyl)imino]dimethyl-lambda6-sulfanone hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.